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Physicochemical Profile of Benzyl Decanoate

The table below summarizes the available data for benzyl decanoate. Please note that the provided logP

values are estimates, and a single, authoritatively established experimental value was not found in the

searched literature.

Property Value Notes/Source

CAS Number 42175-41-7 [1] [2]

Molecular
Formula

C₁₇H₂₆O₂ [1] [2]

Molecular Weight 262.39 - 262.39
g/mol

[1] [2]

Estimated LogP 6.02 [2], 6.18 (est)
[1]

These are predicted or estimated values.

Experimental
LogP

Information not
located

A direct, experimentally determined value was not found
in the search results.
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Property Value Notes/Source

Boiling Point 345 °C [1]

Density 0.956 [1]

Physical
Description

Colorless oily liquid [1]

The Significance of LogP in Research

The partition coefficient, or LogP, is a crucial parameter in drug discovery and pesticide development. It

measures a compound's lipophilicity, indicating how a solute distributes itself between octanol and water at

near-infinite dilution [3].

Role in Drug Discovery: LogP is a key descriptor in numerous Quantitative Structure-Activity

Relationship (QSAR) studies. It helps predict a compound's behavior, such as skin penetration,
solubility, and general toxicity [4]. One of the most famous applications is in Lipinski's Rule of 5,

which suggests that for a molecule to have good oral bioavailability, its LogP should ideally be
between 0 and 5 [3].

Role in Pesticide Development: For pesticides, LogP helps predict mobility within plants. Lipophilic
compounds (LogP > ~3.2) tend to remain at the application site (contact activity), while more

hydrophilic ones (LogP < ~3.2) can be translocated systemically through the plant's vascular system
[5].

Methodologies for LogP Determination

A key reason for the difficulty in finding a single definitive LogP value is that it can be determined through

various experimental and computational methods, which can yield different results [6].

The following diagram outlines the primary approaches for determining LogP values.
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LogP Determination Methods

Experimental Computational
(Prediction)

Shake-Flask Method HPLC Method Atomic/Additive Methods
(e.g., ALogP)

Fragment/Compound Methods
(e.g., CLogP)

Property-Based Methods
(e.g., MLogP)

Consensus Modeling
(e.g., JPlogP)

Click to download full resolution via product page

Experimental Protocols

Shake-Flask Method: This is a classic, direct measurement technique. The compound is dissolved in
a mixture of pre-saturated octanol and water, which is then shaken vigorously to reach equilibrium.

The concentration of the compound in each phase is subsequently analyzed, often using techniques
like UV spectroscopy or HPLC, to calculate the partition coefficient [7].

HPLC Method: As indicated for benzyl decanoate, a reverse-phase High-Performance Liquid
Chromatography (HPLC) method can be used. The retention time of a compound on a hydrophobic

column correlates with its lipophilicity. By comparing with known standards, a LogP value can be
estimated [2]. This method is particularly useful for impure samples or very lipophilic compounds.

Computational Prediction Methods

Computational approaches are widely used for rapid prediction and can be categorized as follows [4] [6]:

Atomic/Additive Methods: These methods assign a contribution value to each atom type and sum

them for the entire molecule (e.g., ALogP). They are fast but can be less accurate for complex
molecules.

Fragment/Compound Methods: These use contributions from larger molecular fragments with
known experimental values (e.g., CLogP, ACD/LogP). They often perform well for standard small

molecules.
Property-Based Methods: These use QSAR models based on whole-molecule descriptors (e.g.,

MLogP).
Consensus Modeling: This approach averages predictions from multiple methods to improve

accuracy, as seen in the development of the JPlogP predictor [4].
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Recommendations for Further Research

Given the scarcity of direct comparative data, you may need to take a more investigative approach:

Consult Specialized Databases: Search dedicated physicochemical property databases like

PubChem or SciFinder-n. The PhysProp database is a major public source of experimental LogP
data used to train many prediction models [4].

Empirical Determination: If precision is critical for your research, consider conducting your own
experimental measurements using the shake-flask or HPLC methods.

Evaluate Multiple Predictors: Use several commercial or open-source software tools (e.g., those
implementing XLogP, ALogP, CLogP) to calculate LogP for benzyl decanoate and its potential

comparator esters. Comparing these results can provide a range of expected values and highlight
any significant outliers [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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